1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a triazole-based heterocyclic compound characterized by:
- A 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4 and a pyridin-3-yl group at position 3.
- A thioether linkage (-S-) connecting the triazole ring to a 2-(3,4-dimethoxyphenyl)ethanone moiety.
Properties
CAS No. |
477333-49-6 |
|---|---|
Molecular Formula |
C25H24N4O4S |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H24N4O4S/c1-4-33-20-10-8-19(9-11-20)29-24(18-6-5-13-26-15-18)27-28-25(29)34-16-21(30)17-7-12-22(31-2)23(14-17)32-3/h5-15H,4,16H2,1-3H3 |
InChI Key |
DOHADFNTVADBNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Coupling with Aromatic Rings: The final step involves coupling the triazole-thioether intermediate with the 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using highly efficient catalysts to improve reaction rates and selectivity.
Process Scaling: Adapting the reaction conditions for large-scale production, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings or triazole moiety.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of this compound can induce apoptosis in breast cancer cells by activating intrinsic apoptotic pathways and inhibiting key survival signaling pathways .
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory effects. It has been tested in vitro and in vivo for its ability to reduce inflammatory markers such as TNF-alpha and IL-6 in cellular models mimicking inflammatory conditions. This suggests its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies demonstrate its effectiveness against a range of bacterial strains, including antibiotic-resistant strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. |
| Study B | Anti-inflammatory | Showed a decrease in paw edema in rat models of arthritis after administration of the compound. |
| Study C | Antimicrobial | Reported effective inhibition of Staphylococcus aureus growth at low concentrations. |
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following table highlights structural and synthetic differences between the target compound and its analogues:
*Estimated based on molecular formula (C₂₄H₂₄N₄O₃S).
Key Observations:
Pyridin-3-yl vs. Pyridin-4-yl: The positional isomerism of the pyridine ring (3-yl vs. 4-yl) alters electronic distribution and steric interactions, impacting solubility and target affinity .
Synthetic Efficiency: Reactions using cesium carbonate (e.g., ) proceed faster (<1 h) than those with sodium ethoxide (>10 h) , likely due to stronger base strength. Solvent Choice: DMF (high polarity) facilitates higher yields in triazole alkylation compared to acetone or ethanol .
Physicochemical and Pharmacological Comparisons
- Increased Lipophilicity : The 3,4-dimethoxyphenyl group raises LogP compared to phenyl or fluorophenyl analogues, suggesting improved membrane permeability but reduced aqueous solubility.
- Thermal Stability : Electron-withdrawing groups (e.g., fluorine in CAS 477331-51-4) enhance thermal resistance .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s dual methoxy/ethoxy substitution pattern warrants evaluation against inflammation or cancer targets, as similar triazoles exhibit COX-2 inhibition .
- Synthetic Optimization : Further studies are needed to compare yields and purity across solvents (DMF vs. acetone) and bases (Cs₂CO₃ vs. K₂CO₃).
Biological Activity
1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is C25H23N3O5S. The compound features a triazole ring, which is known for its diverse biological activity, particularly in anti-cancer and anti-inflammatory applications.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O5S |
| Molecular Weight | 465.52 g/mol |
| Purity | ≥95% |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds containing triazole moieties often act as enzyme inhibitors. For instance, they may inhibit key enzymes involved in cancer cell proliferation or inflammation pathways.
- Antioxidant Properties : The presence of methoxy groups in the phenyl ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.
- Interaction with Receptors : The pyridine component may facilitate binding to various biological receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Recent studies have explored the biological effects of similar compounds and their derivatives. Notably:
- Anticancer Activity : A study on triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) .
- Anti-inflammatory Effects : Research has indicated that triazole-containing compounds can reduce inflammation markers in vivo. In particular, compounds were shown to lower levels of pro-inflammatory cytokines in animal models .
- Antimicrobial Properties : Some derivatives have displayed potent antimicrobial activity against both bacterial and fungal strains, suggesting potential applications in treating infections .
Comparative Analysis with Related Compounds
To better understand the efficacy of 1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone, it is essential to compare its activity with related compounds.
| Compound Name | IC50 (μM) against HCT-116 | Mechanism of Action |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)... | 6.2 | Enzyme inhibition |
| Similar Triazole Derivative A | 8.0 | Antioxidant activity |
| Similar Triazole Derivative B | 10.5 | Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
